1-Benzyl-3-hydroxypiperidine-3-carboxylic acid is an organic compound characterized by a piperidine ring, a hydroxyl group, and a carboxylic acid group, with a benzyl substituent attached to the nitrogen atom of the piperidine. This compound is classified as a piperidine derivative and is recognized for its diverse applications in scientific research, particularly in medicinal chemistry and organic synthesis.
The compound is cataloged under the Chemical Abstracts Service registry number 71052-79-4. It is available from various chemical suppliers and has been documented in scientific literature for its synthesis and applications in research.
1-Benzyl-3-hydroxypiperidine-3-carboxylic acid falls under the category of heterocyclic compounds due to the presence of a nitrogen atom in its ring structure. It is specifically classified as an amino alcohol and carboxylic acid derivative.
The synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid can be achieved through several methods:
In an industrial context, large-scale reactors and continuous flow processes are often employed to optimize yield and efficiency. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to enhance product purity. Purification techniques like crystallization and chromatography are utilized to isolate the final product effectively.
The molecular structure of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid can be represented as follows:
The structure features a piperidine ring with three functional groups: a hydroxyl group (-OH), a carboxylic acid group (-COOH), and a benzyl group (CHCH-) attached to the nitrogen atom.
1-Benzyl-3-hydroxypiperidine-3-carboxylic acid undergoes various chemical reactions:
The major products formed from these reactions include hydroxylated derivatives and various substituted piperidine carboxylic acids, depending on the specific reagents and conditions used during the reactions.
The mechanism of action for 1-benzyl-3-hydroxypiperidine-3-carboxylic acid involves its interaction with specific molecular targets within biological systems. It may function as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The precise molecular targets can vary based on the application context, particularly in medicinal chemistry where it may influence neurotransmitter systems or other biological pathways .
1-Benzyl-3-hydroxypiperidine-3-carboxylic acid is typically characterized by:
The compound exhibits properties typical of both alcohols and carboxylic acids:
Further studies may provide detailed spectroscopic data (NMR, IR) that elucidate its structural characteristics.
1-Benzyl-3-hydroxypiperidine-3-carboxylic acid has several applications in scientific research:
This compound's versatility makes it valuable across multiple fields including chemistry, biology, and medicine.
IUPAC Conventions: The systematic name 1-benzyl-3-hydroxypiperidine-3-carboxylic acid precisely defines the core structure: a piperidine ring with benzyl attachment at N1, while C3 bears both hydroxyl and carboxylic acid groups. The numerical locants (1- and 3-) eliminate positional ambiguity. For stereochemical specification, the C3 carbon constitutes a stereogenic center, necessitating R/S or D/L descriptors when resolved (e.g., (S)-1-benzyl-3-hydroxypiperidine-3-carboxylic acid) [8]. The hydrochloride salt form is named systematically as 1-benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride (CAS: 112197-87-2) [3].
Structural Isomerism: This compound exhibits several layers of isomerism:
Representation:
C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)O)O
(free acid) [6] Cl.O=C(O)C1(O)CCCN(Cc2ccccc2)C1
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8